

N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N6-Benzoyladenosine**

Cat. No.: **B150713**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of significant interest in medicinal chemistry and drug development. The addition of a benzoyl group to the N6 position of the adenine base modifies its chemical properties, influencing its stability, solubility, and interaction with biological targets. This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of **N6-Benzoyladenosine**, offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties

N6-Benzoyladenosine is characterized by a benzoyl group attached to the exocyclic amino group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides and as a modulator of adenosine receptors.

Property	Value	Reference
IUPAC Name	N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide	--INVALID-LINK--
CAS Number	4546-55-8	--INVALID-LINK--
Molecular Formula	C17H17N5O5	--INVALID-LINK--
Molecular Weight	371.35 g/mol	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Melting Point	141-145 °C	--INVALID-LINK--
SMILES	<chem>C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O</chem>	--INVALID-LINK--
InChI Key	NZDWTKFDAUOOGA-CNEMSGBDSA-N	--INVALID-LINK--

Spectroscopic Data

The structural elucidation and characterization of **N6-Benzoyladenosine** are heavily reliant on various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of **N6-Benzoyladenosine** in solution. While a complete, assigned dataset for the unmodified molecule is not readily available in a single public source, data for closely related, protected analogs provide valuable insights. The following tables are compiled based on data from such analogs.

¹H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for **N6-Benzoyladenosine** may vary.

Chemical Shift (ppm)	Multiplicity	Assignment
8.47	s	H-2
8.40	s	H-8
8.23	t	NH-6
7.35	m	Benzyl-H
7.30	m	Benzyl-H
7.21	m	Benzyl-H
5.92	d	H-1'
5.48	d	2'-OH
5.43	d	3'-OH
5.22	t	5'-OH
4.73	br s	Benzyl-CH ₂
4.65	m	H-2'
4.18	m	H-3'
4.00	m	H-4'
3.70	m	H-5'a
3.58	m	H-5'b

Reference: --INVALID-LINK--

¹³C NMR (Carbon-13 NMR) Data (DMSO-d6)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for **N6-Benzoyladenosine** may vary.

Chemical Shift (ppm)	Assignment
155.4	C-6
153.1	C-2
149.6	C-4
140.7	C-8
140.6	Benzyl C (quat.)
128.9	Benzyl CH
127.9	Benzyl CH
127.4	Benzyl CH
120.4	C-5
88.8	C-1'
86.7	C-4'
74.3	C-2'
71.4	C-3'
62.4	C-5'
44.1	Benzyl CH ₂

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy

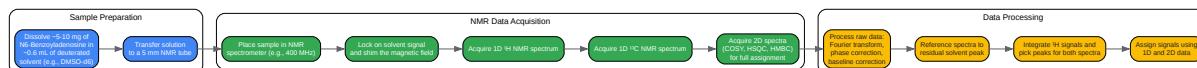
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for **N6-Benzoyladenosine** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (ribose hydroxyls)
3300-3100	Medium	N-H stretching (amide)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic, ribose)
1680-1650	Strong	C=O stretching (amide I)
1600-1450	Medium-Strong	C=C stretching (aromatic and purine rings)
1550-1510	Medium	N-H bending (amide II)
1250-1000	Strong	C-O stretching (ribose)

Reference: General IR absorption tables.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **N6-Benzoyladenosine**, electrospray ionization (ESI) is a common technique.

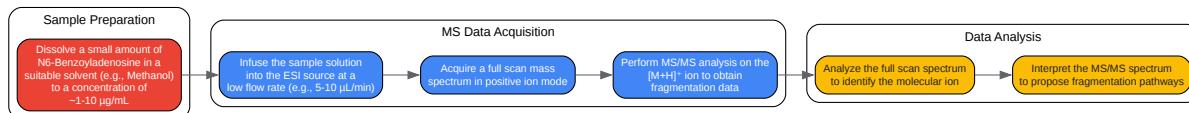

m/z	Ion
372.13	[M+H] ⁺
240.09	[Adenine-Benzoyl+H] ⁺ (loss of ribose)
136.06	[Adenine+H] ⁺ (loss of benzoyl and ribose)
105.03	[Benzoyl] ⁺

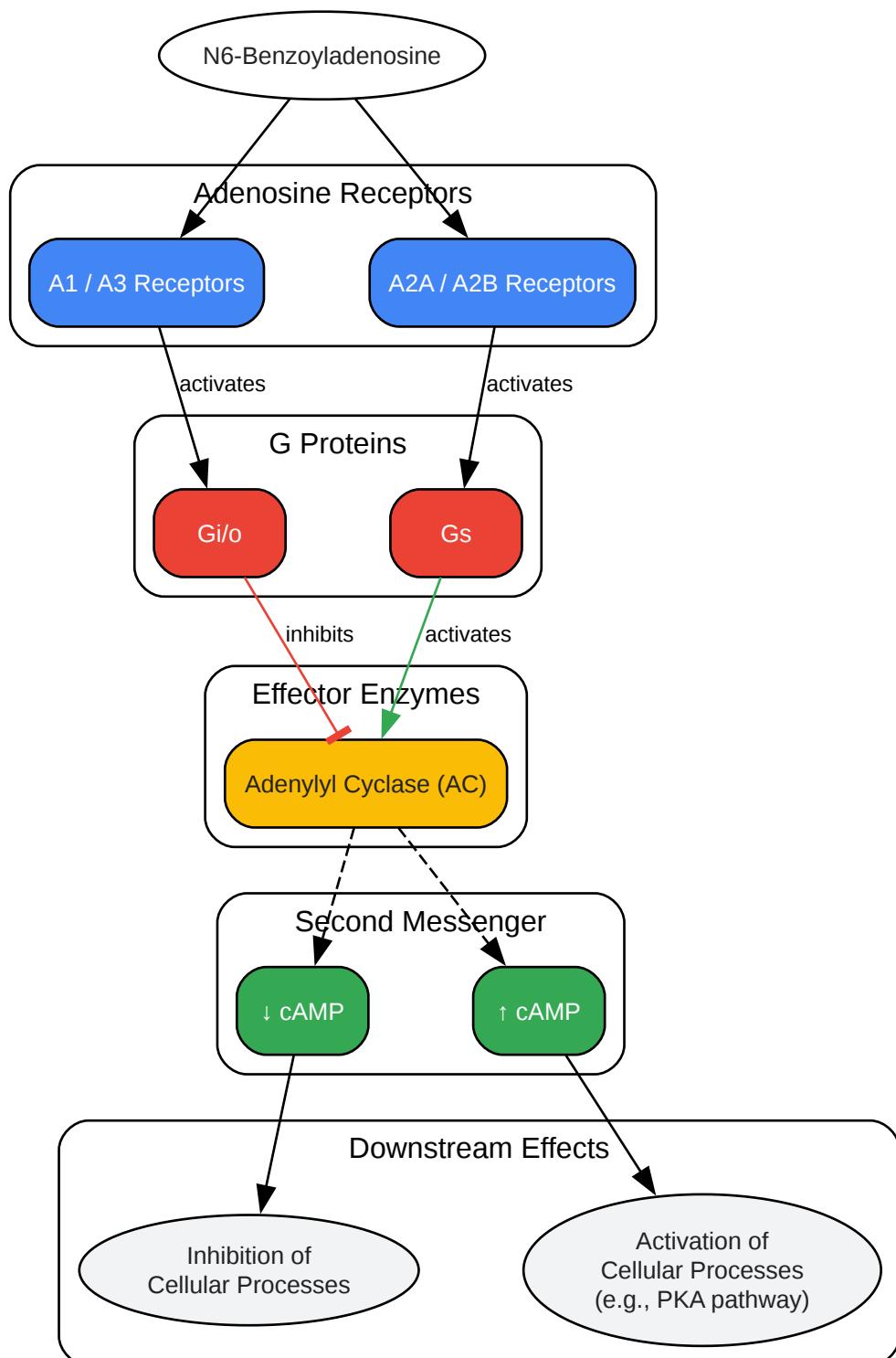
Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[\[3\]](#)[\[4\]](#)

Experimental Protocols

General NMR Spectroscopy Protocol for Nucleosides

The following provides a general workflow for the NMR analysis of a protected nucleoside like **N6-Benzoyladenosine**.




[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis of **N6-Benzoyladenosine**.

General Mass Spectrometry Protocol (ESI-MS)

The following outlines a typical procedure for obtaining an ESI-mass spectrum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150713#n6-benzoyladenosine-structure-and-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com